molecular formula C9H9NO2 B12361217 4a,6,7,8-Tetrahydroquinoline-2,5-dione

4a,6,7,8-Tetrahydroquinoline-2,5-dione

Cat. No.: B12361217
M. Wt: 163.17 g/mol
InChI Key: GPSCNDMKHPUQRW-UHFFFAOYSA-N
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Description

4a,6,7,8-Tetrahydroquinoline-2,5-dione is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, a structure known for its presence in various natural products and pharmaceuticals. The compound’s unique structure, featuring a tetrahydroquinoline ring with two ketone groups, makes it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4a,6,7,8-Tetrahydroquinoline-2,5-dione can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with aniline in the presence of a catalyst, followed by oxidation. Another method includes the condensation of cyclohexanone with urea, followed by cyclization and oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

4a,6,7,8-Tetrahydroquinoline-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, N-substituted tetrahydroquinolines, and reduced alcohol derivatives .

Scientific Research Applications

4a,6,7,8-Tetrahydroquinoline-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4a,6,7,8-tetrahydroquinoline-2,5-dione involves its interaction with various molecular targets. The compound can inhibit certain enzymes, disrupt cellular processes, and interact with DNA. These interactions are mediated through its unique structure, which allows it to bind to specific sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one
  • Ethyl 3-(2,4-dioxocyclohexyl)propanoate
  • 2,5(1H,3H)-Quinolinedione,4,6,7,8-tetrahydro-

Uniqueness

4a,6,7,8-Tetrahydroquinoline-2,5-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its tetrahydroquinoline ring system with two ketone groups sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4a,6,7,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-6H,1-3H2

InChI Key

GPSCNDMKHPUQRW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=O)C=CC2C(=O)C1

Origin of Product

United States

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